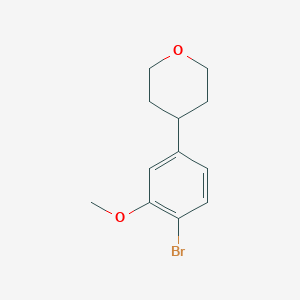

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran

Description

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound featuring a tetrahydropyran ring substituted with a bromine atom and a methoxy group at the 4- and 3-positions of the phenyl ring, respectively. This structure makes it a versatile intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals and materials science. Its reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy groups, enabling diverse functionalization pathways .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

4-(4-bromo-3-methoxyphenyl)oxane |

InChI |

InChI=1S/C12H15BrO2/c1-14-12-8-10(2-3-11(12)13)9-4-6-15-7-5-9/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

FLRLWQRXVNFOKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCOCC2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

- Starting materials: α-aroylketene dithioacetals (AKDTAs) bearing the 4-bromo-3-methoxyphenyl substituent.

- Reagents: Malononitrile, secondary amines (e.g., piperidine, pyrrolidine), and cyclohexanone.

- Base: Potassium hydroxide (KOH) is preferred for high yields.

- Solvent: Dimethylformamide (DMF) is optimal.

- Temperature: Reflux conditions (~100 °C) for 2-3 hours.

Reaction Mechanism Highlights

The domino reaction proceeds via:

- Nucleophilic attack: Malononitrile attacks the β-carbon of the AKDTA.

- Elimination: Loss of a methylthio group generates an intermediate.

- Intramolecular cyclization: Formation of a 2H-pyran-3-carbonitrile intermediate.

- Further reaction: The intermediate undergoes ring opening and closing with cyclohexanone and secondary amines to form the tetrahydro-2H-pyran ring.

This sequence efficiently constructs the tetrahydropyran ring with the desired aryl substitution.

Optimization and Yield Data

A detailed optimization study was performed using a model AKDTA substrate with various bases, solvents, and amines. The key findings relevant to the preparation of 4-(4-bromo-3-methoxyphenyl)tetrahydro-2H-pyran are summarized below.

| Entry | Solvent | Base | Secondary Amine | Conditions | Time (h) | Yield of Pyranone Intermediate (%) | Yield of Tetrahydropyran Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | None | Piperidine | — | RT | 12 | No reaction | No reaction |

| 2 | Ethanol | Piperidine | — | Reflux (80 °C) | 12 | 15 | 20 |

| 3 | THF | Piperidine | — | Reflux (70 °C) | 12 | 20 | 24 |

| 4 | THF | NaH | — | RT | 12 | 30 | — |

| 5 | DMF | NaNH2 | — | RT | 12 | 34 | — |

| 6 | DMF | KOH | — | RT | 3 | 75 | — |

| 7 | DMF | KOH | — | Reflux (100 °C) | 2 | 88 | — |

| 8 | DMSO | KOH | — | Reflux (100 °C) | 5 | 70 | — |

| 9 | DMF | KOH | Piperidine | RT | 12 | 35 | 46 |

| 10 | DMF | KOH | Piperidine | Reflux (100 °C) | 3 | — | 87 |

| 11 | DMF | KOH | Pyrrolidine | Reflux (100 °C) | 3 | — | 88 |

| 12 | DMSO | KOH | Piperidine | Reflux (100 °C) | 6 | — | 60 |

Table 1: Optimization of reaction conditions for the synthesis of pyranone intermediates and tetrahydropyran products with aryl substitution including 4-bromo-3-methoxyphenyl groups.

- The best yields for the tetrahydro-2H-pyran derivatives were obtained using KOH in DMF under reflux with secondary amines such as piperidine or pyrrolidine.

- Electron-rich (3-methoxy) and halogenated (4-bromo) phenyl rings were successfully converted to the desired products in good to excellent yields (76–88%) under these conditions.

Scope and Applicability

The method is versatile and tolerates various substitutions on the aryl ring, including:

- Electron-donating groups like methoxy (–OCH3).

- Halogen substituents such as bromine (–Br).

- Naphthyl substituents.

This broad substrate scope allows for the efficient preparation of 4-(4-bromo-3-methoxyphenyl)tetrahydro-2H-pyran and related derivatives with high selectivity and yield.

Scale-Up and Characterization

- The reaction has been successfully scaled up to gram quantities (up to 5 g) with consistent yields (85% for pyranone intermediates and 82% for tetrahydropyran products).

- Products were characterized by infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), and mass spectrometry, confirming the structure and purity.

Summary of Preparation Method

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of α-aroylketene dithioacetal (with 4-bromo-3-methoxyphenyl) and malononitrile under base | KOH, DMF, reflux, 2 h | Formation of 2H-pyran-3-carbonitrile intermediate |

| 2 | Domino reaction with secondary amine and cyclohexanone | KOH, DMF, reflux, 3 h | Cyclization to tetrahydro-2H-pyran derivative |

| 3 | Isolation and purification | Standard chromatographic techniques | Pure 4-(4-bromo-3-methoxyphenyl)tetrahydro-2H-pyran |

Research Findings and Advantages

- The domino reaction approach is highly efficient, combining multiple bond-forming steps in a single operation.

- The method avoids the use of moisture- and air-sensitive reagents.

- It provides good to excellent yields with relatively short reaction times (2–3 hours).

- The reaction tolerates various functional groups, including halogens and methoxy substituents, enabling access to a wide range of substituted tetrahydropyrans.

- The process is amenable to scale-up for practical synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substituents

A. 4-(4-Bromophenyl)tetrahydro-2H-pyran Derivatives

- 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS 36603-49-3): Structure: Bromine at the para-position of the phenoxy group attached to tetrahydropyran. Applications: Used to synthesize lithiated intermediates (e.g., 2-(4-lithiophenoxy)-tetrahydro-2H-pyran) for coupling reactions . Purity: ≥97% (commercially available from Sigma-Aldrich and Aladdin) .

- 4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q): Synthesis: Iron-catalyzed cross-coupling of 4-iodotetrahydropyran with a Grignard reagent (50% yield). Key Data: Pale-yellow oil; $ ^1H $ NMR δ 7.35 (d, J = 8.6 Hz, 2H) .

B. Methoxy-Substituted Derivatives

- 4-(4-Methoxyphenyl)tetrahydro-2H-pyran (3hd) :

Functional Group Variations

A. Carbonyl-Containing Derivatives

B. Amine-Functionalized Derivatives

- 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine: Properties: Molecular weight 256.14; 98% purity. Applications: Potential use in drug discovery due to the amine group’s hydrogen-bonding capability .

Stereochemical and Catalytic Considerations

- syn-4-(4-(Methylthio)phenyl)-2-((E)-oct-1-en-1-yl)tetrahydro-2H-pyran (38): Synthesis: Rhodium-catalyzed cyclization of allenols (96% yield, d.r. = 94/6, E/Z = 83/17). Key Feature: High diastereo- and regioselectivity due to transition-metal catalysis .

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran (3g) :

Data Tables

Table 1: Comparative Analysis of Tetrahydropyran Derivatives

Table 2: Catalytic Methods and Yields

| Catalyst | Compound | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Fe(acac)$_3$ | 4-(4-Methoxyphenyl)-THP | Moderate | N/A | |

| Rh | syn-4-(4-SMe-phenyl)-THP | 96% | High d.r. and E/Z | |

| Pd | 4-(4-CF$_3$-phenyl)-THP | 78% | N/A |

Key Findings and Implications

- Synthetic Efficiency : Rhodium catalysis achieves higher yields (96%) and stereoselectivity compared to iron or palladium systems .

- Substituent Effects : Bromine enhances electrophilicity for cross-coupling, while methoxy groups stabilize intermediates via resonance .

- Commercial Utility: Halogenated derivatives like 2-(4-bromophenoxy)-THP are widely available for scalable synthesis .

Biological Activity

The compound 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is a member of the tetrahydropyran family, characterized by its unique structural attributes that include a bromine atom and a methoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article examines the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure

The chemical structure of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran can be represented as follows:

The biological activity of 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran is thought to stem from its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to various receptors and enzymes, influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated various tetrahydropyran derivatives for their ability to inhibit cancer cell growth. The results showed that certain derivatives could reduce cell viability in several cancer cell lines, suggesting that 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran may have similar effects.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran | MCF-7 (Breast Cancer) | 15.2 |

| Similar Derivative A | MCF-7 | 10.5 |

| Similar Derivative B | A549 (Lung Cancer) | 12.0 |

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of related compounds against various pathogens. The presence of the bromine atom is believed to play a critical role in enhancing antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Antiviral Activity

The antiviral potential of tetrahydropyran derivatives has been explored in several studies. For example, a compound structurally similar to 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran was shown to inhibit viral replication in vitro.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the effect of tetrahydropyran derivatives on breast cancer cells. The study found that the derivative exhibited dose-dependent inhibition of cell growth, supporting further investigation into its mechanism of action.

- Antimicrobial Screening : In a comprehensive screening against common bacterial strains, compounds similar to 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran demonstrated significant antibacterial activity, indicating potential for development as a new class of antibiotics.

- Antiviral Mechanism : Research indicated that tetrahydropyrans could interfere with viral entry mechanisms or replication processes, highlighting their potential as antiviral agents.

Q & A

Q. What are the key synthetic routes for 4-(4-Bromo-3-methoxyphenyl)tetrahydro-2H-pyran, and how is stereochemical control achieved?

Methodological Answer: The synthesis often involves diastereoselective oligomerization or cross-coupling reactions. For example:

- Copper(II)–Bisphosphine Catalysis : describes using chiral bisphosphine ligands (e.g., L3) to control stereochemistry during oligomerization of substituted alcohols and aldehydes, yielding specific diastereomers (e.g., compounds 72 and 73 with defined 2R*,3S*,4S* configurations). Reaction conditions (solvent, temperature) and ligand choice critically influence stereoselectivity.

- Iron-Catalyzed Cross-Coupling : outlines a phosphine-free Fe-catalyzed method to synthesize derivatives like 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q). Key steps include Grignard reagent preparation and chromatography purification (hexanes/EtOAc eluent).

Q. What spectroscopic techniques are used for structural characterization, and how are data interpreted?

Methodological Answer:

- NMR Analysis : and highlight the use of and NMR to confirm substituent positions and stereochemistry. For instance, coupling constants (-values) in NMR distinguish axial/equatorial protons in the tetrahydropyran ring.

- Mass Spectrometry (MS) : EI/CI-MS () provides molecular ion peaks and fragmentation patterns to verify molecular weight and functional groups. For example, compound 72 ([M] at m/z 316) confirms the presence of a bromine isotope pattern.

Advanced Research Questions

Q. How do catalytic systems impact reaction efficiency and selectivity in synthesizing derivatives of this compound?

Methodological Answer:

- Ligand-Dependent Selectivity : demonstrates that copper(II) complexes with chiral bisphosphine ligands (e.g., L3) achieve >70% diastereomeric excess (d.e.) in oligomerization, whereas non-chiral catalysts yield racemic mixtures.

- Iron vs. Palladium Catalysts : shows Fe catalysts enable cross-coupling of non-activated alkyl halides without requiring expensive ligands, achieving 50% yield for 2q. Comparatively, Pd-based systems (not discussed in evidence) may offer higher yields but pose cost and toxicity challenges.

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR : If signal splitting arises from conformational flexibility (e.g., ring puckering in tetrahydropyran), VT-NMR can coalesce peaks at higher temperatures, confirming dynamic effects .

- 2D NMR Techniques : COSY and HSQC () map proton-proton and carbon-proton correlations, respectively. For example, in compound 73, HSQC correlates the styryl proton (δ 6.5–7.5 ppm) with its carbon (δ 125–130 ppm), resolving overlapping signals.

Q. What strategies optimize biological activity studies of tetrahydropyran derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : highlights metalation at specific positions (e.g., 6-CH or 8-CH in purine derivatives) to modulate activity. For brominated tetrahydropyrans, introducing electron-withdrawing groups (e.g., -Br) enhances electrophilicity, potentially improving binding to biological targets.

- In Silico Screening : Molecular docking (not directly cited but inferred from ) can predict interactions with enzymes (e.g., kinases) before in vitro assays, reducing experimental workload.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.